2-[(Butylamino)methyl]-3-chlorophenol
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Overview
Description
2-[(Butylamino)methyl]-3-chlorophenol is an organic compound with the molecular formula C11H16ClNO. It is characterized by a phenol group substituted with a butylamino methyl group and a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Butylamino)methyl]-3-chlorophenol typically involves the reaction of 3-chlorophenol with butylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-[(Butylamino)methyl]-3-chlorophenol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amines or alcohols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-[(Butylamino)methyl]-3-chlorophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Butylamino)methyl]-3-chlorophenol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
2-[(Butylamino)methyl]-3-bromophenol: Similar structure but with a bromine atom instead of chlorine.
2-[(Butylamino)methyl]-3-fluorophenol: Contains a fluorine atom in place of chlorine.
2-[(Butylamino)methyl]-3-iodophenol: Iodine atom substitution.
Uniqueness: 2-[(Butylamino)methyl]-3-chlorophenol is unique due to its specific reactivity profile and the types of reactions it can undergo. The presence of the chlorine atom provides distinct chemical properties compared to its bromine, fluorine, or iodine analogs, making it suitable for specific applications in synthesis and research .
Biological Activity
Overview
2-[(Butylamino)methyl]-3-chlorophenol is an organic compound with the molecular formula C11H16ClNO. Characterized by a phenolic structure substituted with a butylamino group and a chlorine atom, this compound has garnered attention for its potential biological activities, including enzyme inhibition and receptor interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. The precise pathways and targets can vary based on the context of its application, which includes research in pharmacology and biochemistry.
Biological Activity
Research indicates that this compound exhibits various biological effects:
- Enzyme Inhibition : Studies have shown that this compound can inhibit the secretion of virulence factors in pathogenic bacteria, indicating its potential as an antimicrobial agent. For instance, at concentrations around 50 µM, it demonstrated approximately 50% inhibition of specific enzyme activities related to bacterial virulence .
- Antimicrobial Properties : The compound's structural features suggest it could disrupt microbial cell functions, making it a candidate for further investigation as an antibiotic or antifungal agent.
Case Studies and Research Findings
- Inhibition Assays : In a study focusing on Type III secretion systems (T3SS) in bacteria, this compound was evaluated for its ability to inhibit the secretion of CPG2, a model virulence factor. High concentrations (50 µM) resulted in significant inhibition, showcasing its potential as a therapeutic agent against bacterial infections .
- Chemical Reactivity : The compound can undergo various chemical reactions, including oxidation and reduction, which may lead to the formation of bioactive derivatives. For instance, oxidation may yield quinones that could further exhibit distinct biological properties.
Comparative Analysis
The biological activity of this compound can be compared to similar compounds to highlight its unique properties:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
This compound | Chlorine atom substitution | Enzyme inhibition, antimicrobial |
2-[(Butylamino)methyl]-3-bromophenol | Bromine atom substitution | Similar enzyme inhibition |
2-[(Butylamino)methyl]-3-fluorophenol | Fluorine atom substitution | Potentially lower reactivity |
Properties
IUPAC Name |
2-(butylaminomethyl)-3-chlorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-2-3-7-13-8-9-10(12)5-4-6-11(9)14/h4-6,13-14H,2-3,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZHRLIKZKQGNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C=CC=C1Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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